molecular formula C15H17N B3133220 Benzenemethanamine, 2-(2-phenylethyl)- CAS No. 38375-55-2

Benzenemethanamine, 2-(2-phenylethyl)-

Cat. No.: B3133220
CAS No.: 38375-55-2
M. Wt: 211.3 g/mol
InChI Key: CMIOOLAUMKZWLS-UHFFFAOYSA-N
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Description

It is commonly used in various fields, including medical, environmental, and industrial research. This compound is characterized by its aromatic benzene ring attached to an ethylamine chain, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzenemethanamine, 2-(2-phenylethyl)- involves the reduction of benzyl cyanide using hydrogen in the presence of a catalyst such as Raney nickel. The reaction is typically carried out in a high-pressure hydrogenation bomb at temperatures between 120-130°C . Another method involves the transformation of primary amines to N-monoalkylhydroxylamines using bromoacetonitrile and diisopropylethylamine in acetonitrile .

Industrial Production Methods

Industrial production of benzenemethanamine, 2-(2-phenylethyl)- often involves large-scale hydrogenation processes using similar catalysts and conditions as described above. The use of high-pressure reactors and efficient catalysts ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-(2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include substituted phenethylamines, imines, and nitriles, depending on the reaction conditions and reagents used .

Scientific Research Applications

Benzenemethanamine, 2-(2-phenylethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various pharmaceuticals.

    Biology: Studied for its role as a neurotransmitter and its effects on the central nervous system.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD).

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

Benzenemethanamine, 2-(2-phenylethyl)- is similar to other phenethylamines such as dopamine, norepinephrine, and epinephrine. These compounds share a common phenethylamine backbone but differ in their functional groups and biological activities. For example:

    Dopamine: A neurotransmitter involved in reward and pleasure pathways.

    Norepinephrine: Plays a role in the body’s fight-or-flight response.

Benzenemethanamine, 2-(2-phenylethyl)- is unique due to its specific structure and the range of applications it has in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[2-(2-phenylethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H,10-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIOOLAUMKZWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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